

4-Chlorophenyl Chloroformate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Chlorophenyl chloroformate*

Cat. No.: B1360281

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl chloroformate is a highly reactive organic compound that serves as a crucial intermediate and reagent in a wide array of synthetic transformations.^{[1][2]} With the chemical formula C₇H₄Cl₂O₂, it belongs to the class of chloroformates, which are esters of chloroformic acid.^{[3][4]} Its structure, featuring a chlorophenyl group attached to a chloroformate moiety, imparts unique reactivity, making it a valuable tool for introducing the 4-chlorophenoxy carbonyl group into various molecules.^[1] This guide provides a comprehensive overview of the applications of **4-Chlorophenyl chloroformate** in organic synthesis, with a focus on its role in the preparation of carbamates and carbonates, its use as a derivatizing agent, and its significance in the synthesis of biologically active compounds.

Core Applications in Organic Synthesis

The high reactivity of the chloroformate group makes **4-Chlorophenyl chloroformate** an excellent electrophile for reactions with a variety of nucleophiles.^[4] This reactivity is the basis for its primary applications in organic synthesis.

Synthesis of Carbamates

One of the most prominent applications of **4-Chlorophenyl chloroformate** is in the synthesis of carbamates through its reaction with primary and secondary amines.^{[4][5]} This reaction is

typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.^[4] The resulting carbamates are stable compounds and are important structural motifs in many pharmaceuticals and agrochemicals.^{[5][6]} The 4-chlorophenyl group can modulate the biological activity of the final product.^[1]

Synthesis of Carbonates

In a similar fashion, **4-Chlorophenyl chloroformate** reacts with alcohols and phenols to yield carbonates.^{[4][7]} These reactions also require a base to proceed to completion. The resulting carbonates can be used as intermediates in further synthetic steps or as protecting groups for hydroxyl functionalities.^{[8][9]} The formation of mixed carbonates using this reagent is a common strategy in multi-step organic synthesis.^[5]

Derivatizing Agent for Chromatography

Chloroformates, including **4-Chlorophenyl chloroformate**, are widely used as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC).^[4] ^{[10][11]} They react with polar functional groups such as amines, alcohols, and carboxylic acids to form less polar and more volatile derivatives.^{[4][10]} This process enhances the chromatographic properties of the analytes, allowing for better separation and detection.^[10] ^[12] The derivatization is often rapid and can be performed directly in aqueous samples.^[10]

Intermediate in the Synthesis of Bioactive Molecules

Due to its ability to readily form carbamates and carbonates, **4-Chlorophenyl chloroformate** is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals, pesticides, and agrochemicals.^{[1][2]} The introduction of the 4-chlorophenyl moiety can significantly influence the pharmacological or pesticidal properties of the target compound.^[1] It has been utilized in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester, a testament to its utility in creating complex functional groups.^[2]

Data Presentation

Table 1: Physical and Chemical Properties of 4-Chlorophenyl Chloroformate

Property	Value	References
CAS Number	7693-45-0	[1] [2] [3] [13]
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[1] [3] [14]
Molecular Weight	191.01 g/mol	[3] [13] [14]
Appearance	Clear, colorless to pale yellow liquid	[1]
Boiling Point	100-102 °C / 12 mmHg	[2] [13] [15]
Density	1.365 g/mL at 25 °C	[2] [13] [15]
Refractive Index	n _{20/D} 1.533	[2] [13] [15]
Solubility	Soluble in organic solvents (e.g., acetone, dichloromethane); insoluble in water	[1]

Table 2: Representative Reaction Conditions for Carbamate Synthesis

Amine Substrate	Base	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
N-(diethylaminoethyl)aniline	-	Ethyl acetate	5 - 25	3 hours	Not specified	[16]
General Primary/Secondary Amine	Pyridine or Triethylamine	Dichloromethane or THF	0 to room temp.	1 - 3 hours	High	[4]

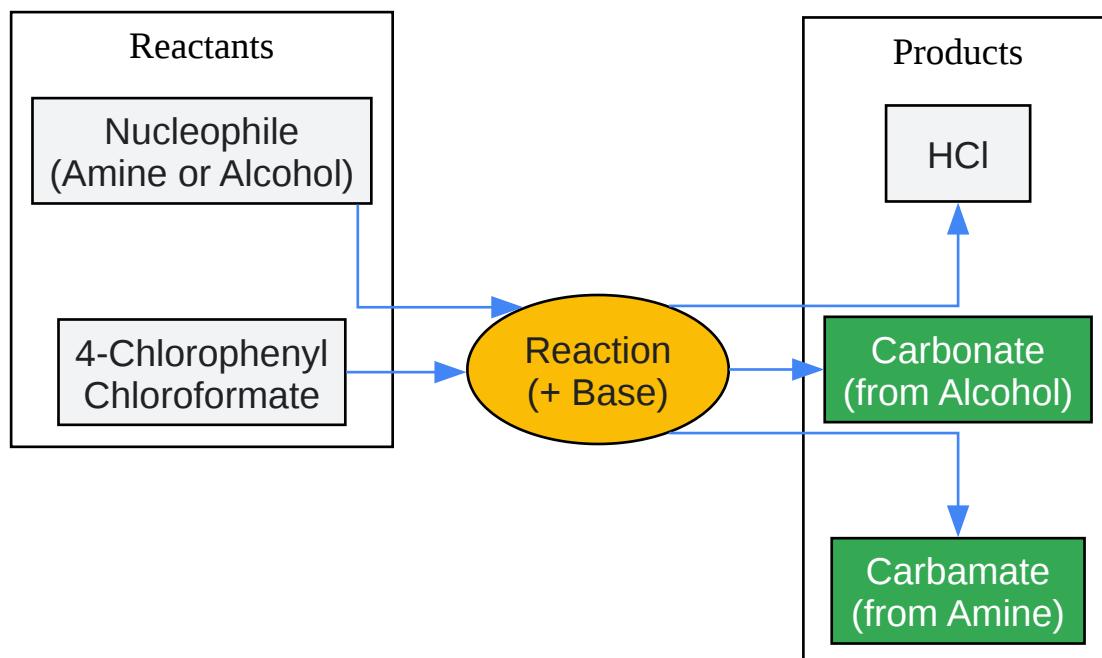
Note: Specific yield data for reactions with **4-Chlorophenyl chloroformate** is not abundant in the provided search results. The table reflects general conditions for carbamate synthesis using chloroformates.

Experimental Protocols

General Protocol for the Synthesis of Carbamates

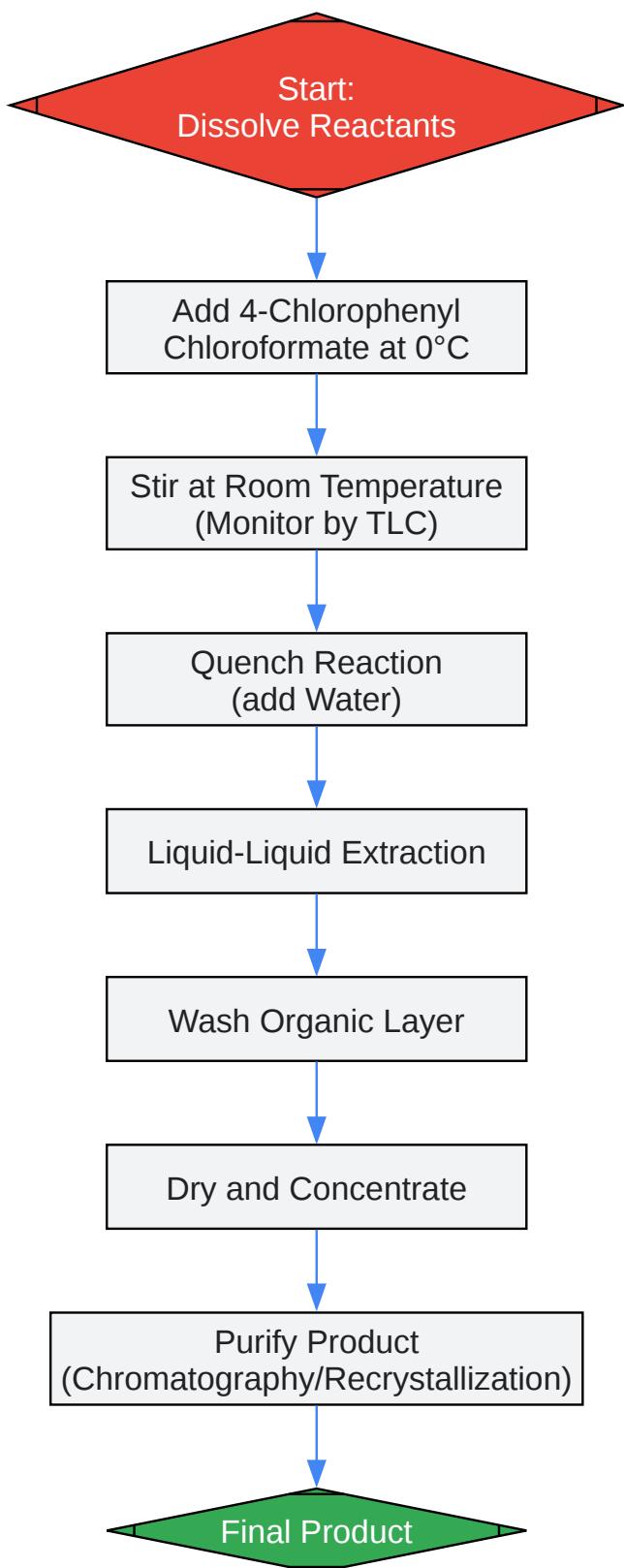
This protocol describes a general procedure for the reaction of an amine with **4-Chlorophenyl chloroformate**.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of **4-Chlorophenyl chloroformate** (1.05 equivalents) in the same solvent dropwise via the dropping funnel over a period of 15-30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

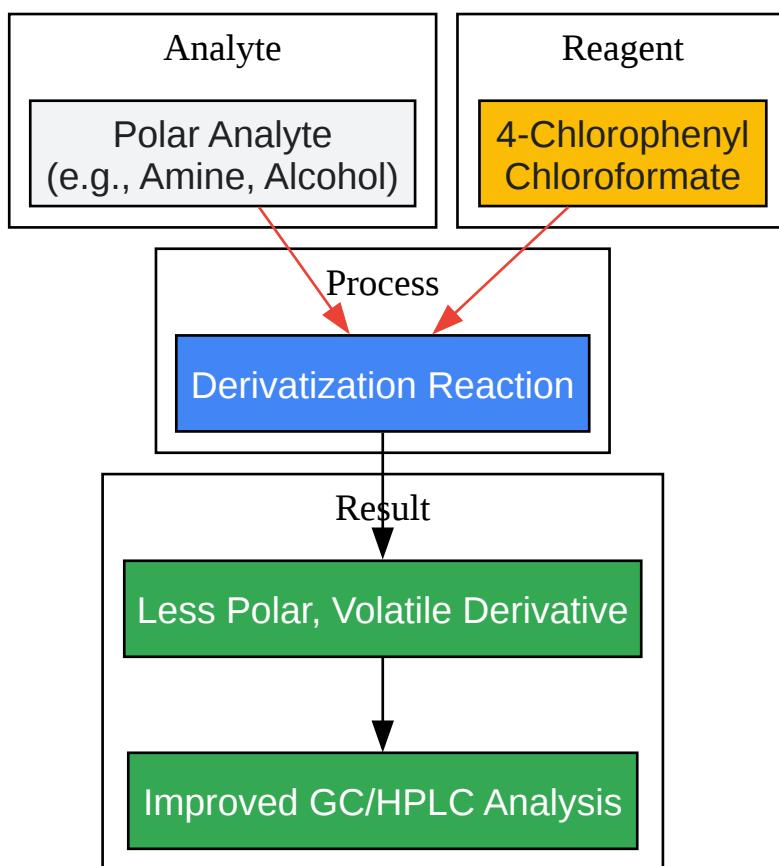

General Protocol for the Synthesis of Carbonates

This protocol outlines a general method for the reaction of an alcohol with **4-Chlorophenyl chloroformate**.

- Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and a base such as pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane, cool the mixture to 0 °C.^[17]
- Reagent Addition: Slowly add **4-Chlorophenyl chloroformate** (1.1 equivalents) to the reaction mixture.


- Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
- Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute acid (e.g., 1M HCl) to remove the base, and then with brine.
- Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent. The resulting crude carbonate can be purified by flash chromatography or recrystallization.

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: General reaction of **4-Chlorophenyl chloroformate** with nucleophiles.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for synthesis.

[Click to download full resolution via product page](#)

Caption: Logic of derivatization for chromatographic analysis.

Conclusion

4-Chlorophenyl chloroformate is a cornerstone reagent in organic synthesis, offering a reliable and efficient method for the introduction of the 4-chlorophenoxy carbonyl moiety. Its principal applications in the synthesis of carbamates and carbonates have cemented its role in the development of pharmaceuticals and agrochemicals. Furthermore, its utility as a derivatizing agent underscores its importance in analytical chemistry. The straightforward reaction conditions and the versatility of this reagent ensure its continued and widespread use in both academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 4-CHLOROPHENYL CHLOROFORMATE CAS#: 7693-45-0 [amp.chemicalbook.com]
- 3. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.usf.edu [research.usf.edu]
- 7. Carbonate synthesis [organic-chemistry.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Chloroformates - Georganics [georganics.sk]
- 10. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalajacr.com [journalajacr.com]
- 12. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Chlorophenyl chloroformate 98 7693-45-0 [sigmaaldrich.com]
- 14. bocsci.com [bocsci.com]
- 15. Chlorameisensäure-4-chlorphenylester 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 17. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chlorophenyl Chloroformate: A Versatile Reagent in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1360281#applications-of-4-chlorophenyl-chloroformate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com